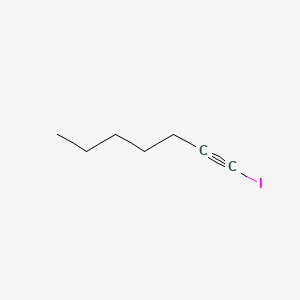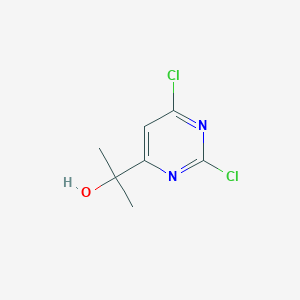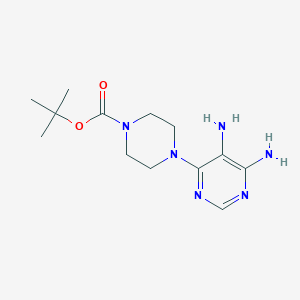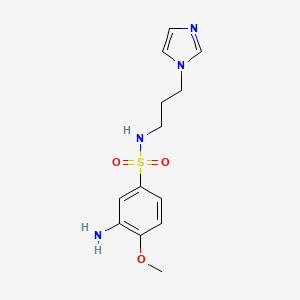
N-(3-bromodibenzothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromodibenzothiophen-2-yl)acetamide is a chemical compound with the molecular formula C14H10BrNOS and a molecular weight of 320.2 g/mol It is known for its unique structure, which includes a bromine atom attached to a dibenzothiophene ring system, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromodibenzothiophen-2-yl)acetamide typically involves the bromination of dibenzothiophene followed by acetamidation. The process can be summarized as follows:
Bromination: Dibenzothiophene is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 3-position of the dibenzothiophene ring.
Acetamidation: The brominated dibenzothiophene is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromodibenzothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzothiophene derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
N-(3-bromodibenzothiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing aromatic compounds.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which N-(3-bromodibenzothiophen-2-yl)acetamide exerts its effects depends on its specific applicationThese interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorodibenzothiophen-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-iododibenzothiophen-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.
N-(3-methyldibenzothiophen-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(3-bromodibenzothiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of reactions, such as nucleophilic substitution, which may not be as favorable with other halogens or substituents .
Properties
Molecular Formula |
C14H10BrNOS |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
N-(3-bromodibenzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C14H10BrNOS/c1-8(17)16-12-6-10-9-4-2-3-5-13(9)18-14(10)7-11(12)15/h2-7H,1H3,(H,16,17) |
InChI Key |
QWNYXGUISVYECD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)





![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)



![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
